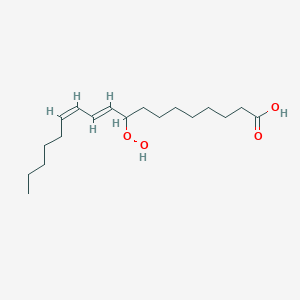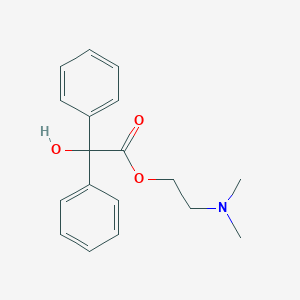
1-Acetyl-5-bromo-7-iodoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-7-iodoindoline is a synthetic organic compound with the molecular formula C10H9BrINO It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-bromo-7-iodoindoline can be synthesized through a multi-step process involving the bromination and iodination of indoline derivatives. The typical synthetic route involves:
Bromination: Indoline is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Iodination: The brominated indoline is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetylation: The final step involves acetylation of the 1-position of the indoline ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, such as continuous flow chemistry or the use of automated synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-bromo-7-iodoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted indoline derivatives.
Oxidation: Conversion to indole derivatives.
Reduction: Formation of tetrahydroindoline derivatives.
Applications De Recherche Scientifique
1-Acetyl-5-bromo-7-iodoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-bromo-7-iodoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
- 1-Acetyl-5-bromo-7-nitroindoline
- 1-Acetyl-5-iodo-7-bromoindoline
- 1-Acetyl-5-chloro-7-iodoindoline
Comparison: 1-Acetyl-5-bromo-7-iodoindoline is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it a valuable intermediate for further functionalization and derivatization.
Propriétés
IUPAC Name |
1-(5-bromo-7-iodo-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATELFFXBBRBNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555185 |
Source


|
| Record name | 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-44-9 |
Source


|
| Record name | 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)






![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
